5-(4-Chlorobutyl)hydantoin
Overview
Description
5-(4-Chlorobutyl)hydantoin (5-CBH) is a synthetic heterocyclic compound with an interesting range of properties. It has been extensively studied for its potential uses in a variety of scientific research applications, as well as its biochemical and physiological effects. In
Scientific Research Applications
Antiviral Properties
5-(4-Chlorobutyl)hydantoin and similar hydantoin compounds have shown effectiveness in inhibiting the replication of viruses, such as poliovirus, in culture. Research by Vance et al. (1997) demonstrates that 5-(3,4-dichlorophenyl) methylhydantoin, a related compound, acts late in the replication cycle of poliovirus, suggesting involvement in virus encapsidation (Vance et al., 1997). Similarly, Verlinden et al. (2000) found that 5-(3,4-dichlorophenyl) methylhydantoin inhibits post-synthetic cleavages and assembly of poliovirus in a cell-free system, demonstrating its antiviral capabilities (Verlinden et al., 2000).
Antitumor and Antimicrobial Activities
Hydantoins have been explored as antitumor agents, with various substituents in the 5 position showing significant activity against cancerous cells. Rodgers et al. (1977) synthesized a series of hydantoins, finding notable antitumor effects in mouse models of lymphocytic leukemia (Rodgers et al., 1977). Moreover, Szymańska et al. (2002) reported that certain hydantoin derivatives have antimicrobial effects against Mycobacterium tuberculosis and other bacteria and fungi, suggesting a broad spectrum of potential therapeutic applications (Szymańska et al., 2002).
Synthesis and Characterization
Recent advances in the synthesis and characterization of hydantoins include the eco-friendly preparation of hydantoins from amino esters using a planetary ball-mill, as described by Konnert et al. (2014). This method highlights the ease and environmental friendliness of producing hydantoins (Konnert et al., 2014).
Antischistosomal Effects
Werbel et al. (1977) studied the antischistosomal effects of 5-(2,4,5-trichlorophenyl)hydantoin and its analogues, finding a significant reduction in live schistosomes in infected mice. This research indicates the potential use of hydantoins in treating parasitic infections (Werbel et al., 1977).
properties
IUPAC Name |
5-(4-chlorobutyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-2-1-3-5-6(11)10-7(12)9-5/h5H,1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHLVOULDIXSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282003 | |
Record name | 5-(4-Chlorobutyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobutyl)hydantoin | |
CAS RN |
40126-55-4 | |
Record name | 40126-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Chlorobutyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.